2,2,2-trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[34]octan-1-yl}ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl and oxazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a ketone. The reaction is often catalyzed by acids or bases under controlled temperature conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, in the presence of a base like potassium carbonate.
Final Assembly: The final step involves the coupling of the spirocyclic core with the trifluoromethyl group under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Functionalized spirocyclic compounds
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trifluoro-1-{6-oxa-1-azaspiro[34]octan-1-yl}ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its spirocyclic structure and trifluoromethyl group are known to enhance the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the spirocyclic structure can provide rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-methyl-1H-imidazol-2-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery.
Properties
CAS No. |
1935439-20-5 |
---|---|
Molecular Formula |
C8H10F3NO2 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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